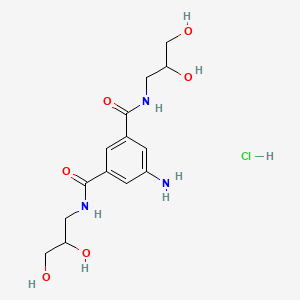

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride

Description

Properties

IUPAC Name |

5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O6.ClH/c15-10-2-8(13(22)16-4-11(20)6-18)1-9(3-10)14(23)17-5-12(21)7-19;/h1-3,11-12,18-21H,4-7,15H2,(H,16,22)(H,17,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBBCFFLJFKAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)NCC(CO)O)N)C(=O)NCC(CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659822 | |

| Record name | 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203515-86-0 | |

| Record name | 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203515-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203515860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)ISOPHTHALAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB6QXV6056 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Contextual Overview of Synthesis Pathways

The hydrochloride form of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (referred to as ABA-HCl in patents) serves as a starting material for the iodination reaction that produces 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B). Compound B is further functionalized to create final contrast agents, making the purity and stability of ABA-HCl pivotal to downstream applications.

Iodination of ABA-HCl: Key Reaction Conditions and Parameters

The iodination of ABA-HCl to Compound B is a meticulously controlled process, as detailed in patents EP2281807A1 and EP2281804A1. The following subsections outline the critical steps and conditions.

Reaction Setup and Reagents

-

Solvent System : ABA-HCl is dissolved in water, methanol, or a water-alcohol mixture. Methanol is preferred for its ability to solubilize both the starting material and iodine chloride (ICl).

-

Iodinating Agent : ICl is used in stoichiometric excess (3 molar equivalents) to ensure complete triiodination of the aromatic ring.

-

pH Control : The reaction is maintained at pH 2–3 using sodium hydroxide to prevent side reactions and ensure optimal iodination efficiency.

Temperature and Mixing Dynamics

Table 1: Comparative Analysis of Iodination Methods

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Reactor Type | Single-vessel | Multi-stage (CSTR/tubular) |

| Temperature Control | 60–90°C | 60–90°C |

| pH Range | 2–3 | 2–3 |

| Production Capacity | Limited by reactor size | Scalable with smaller equipment |

| Product Consistency | Batch-dependent variability | High uniformity |

Quenching and Decolorization

After iodination, excess ICl is neutralized using sodium bisulfite (Na₂S₂O₅), which reduces residual iodine species and mitigates coloration caused by azo dimers. Subsequent decolorization with sodium dithionite (Na₂S₂O₄) at pH 4–6 converts colored azo dimers to colorless hydrazo derivatives, which are removed via crystallization.

Purification and Crystallization Strategies

Crystallization Conditions

Filtration and Washing

-

Filter Media : Centrifugal filters or vacuum filtration systems are used to isolate crystals.

-

Wash Solvents : Cold methanol or ethanol removes residual sodium salts and byproducts.

Challenges in Process Optimization

Colorimetric Byproducts

Azo dimers, formed during iodination, impart yellow-to-red hues to the product. These are mitigated by:

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine chloride for iodination and various decolourising agents for purification. The reactions typically occur under controlled pH and temperature conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination of the compound results in iodinated derivatives, which can be further used in various applications .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several domains:

Chemistry

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride serves as a reagent in the synthesis of iodinated derivatives of 5-(acylamino)-1,3-benzenedicarboxamides. Its unique structure allows for specific chemical reactions that are crucial for developing new compounds with potential pharmaceutical applications .

Biology

In biological research, this compound is utilized in various assays due to its ability to interact with enzymes and proteins. It plays a role in biochemical reactions that can facilitate or inhibit specific pathways, making it valuable for studying cellular functions and mechanisms.

Case Study: Cellular Effects

- In laboratory settings, studies have shown that the compound influences cell signaling pathways and gene expression, which are critical for maintaining cellular homeostasis. For instance, it has been observed to affect the metabolic activity of certain cell types under controlled conditions.

Pharmaceutical Development

The compound is being investigated for its potential therapeutic applications. Its interaction with biological systems makes it a candidate for drug development aimed at treating various diseases.

Case Study: Dosage Effects

- Research involving animal models has indicated that varying dosages of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride can lead to different biological responses. Lower doses may enhance specific biochemical processes, while higher doses could result in toxicity .

Industrial Applications

Beyond laboratory research, this compound is also used in the production of industrial chemicals and materials. Its properties make it suitable for applications requiring specific chemical characteristics.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Reagent for synthesizing iodinated compounds | Facilitates the creation of new chemical entities |

| Biology | Biological assays and enzyme interactions | Influences cell signaling and gene expression |

| Pharmaceutical | Potential drug candidate | Varies in effects based on dosage in animal models |

| Industry | Production of industrial chemicals | Utilized for specific material properties |

Mechanism of Action

The mechanism of action of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride

- CAS No.: 203515-86-0

- Molecular Formula : C₁₄H₂₁N₃O₆·HCl

- Molecular Weight : 363.79 g/mol

- Synonyms: ABA Hydrochloride, 1,3-Benzenedicarboxamide,5-amino-N,N′-bis(2,3-dihydroxypropyl)-, monohydrochloride .

Structural Features: The compound consists of an isophthalamide backbone substituted with an amino group at the 5-position and two 2,3-dihydroxypropyl moieties attached to the nitrogen atoms. The hydrochloride salt enhances its stability and solubility in aqueous media .

Applications: ABA Hydrochloride is a critical intermediate in synthesizing non-ionic iodinated X-ray contrast agents such as iohexol (Omnipaque®) and ioversol. These agents are used in medical imaging for their low osmolality and high biocompatibility .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences

Commercial and Regulatory Landscape

Table 2: Market and Regulatory Comparison

Biological Activity

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride (CAS Number: 203515-86-0) is a synthetic organic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₄H₂₂ClN₃O₆

- Molecular Weight : 363.80 g/mol

- Purity : ≥98.0% (by HPLC)

- Physical Form : Crystalline powder

- IUPAC Name : 5-amino-N1,N3-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide hydrochloride

| Property | Details |

|---|---|

| CAS Number | 203515-86-0 |

| Molecular Weight | 363.80 g/mol |

| Purity | ≥98.0% (HPLC) |

| Physical Form | Crystalline Powder |

Antimicrobial Properties

Research indicates that compounds similar to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of isophthalamide can inhibit the growth of various bacterial strains and fungi. This property makes them suitable for applications in biomedical textiles and coatings.

Case Studies

- Antimicrobial Efficacy : A study published in ResearchGate explored the use of various antimicrobial reagents in textiles, highlighting the efficacy of isophthalamide derivatives in preventing microbial growth on fabrics intended for biomedical applications .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

In Vitro Studies

Several studies have focused on the biological activity of isophthalamide derivatives:

- Antimicrobial Activity : Isophthalamides were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.

- Cytotoxicity Tests : Compounds were evaluated using MTT assays to determine their effect on cancer cell viability, with some derivatives exhibiting IC50 values in the micromolar range.

The proposed mechanisms underlying the biological activities of these compounds include:

- Cell Membrane Disruption : Interaction with microbial membranes leading to leakage of cellular contents.

- Apoptosis Induction : Activation of caspases and mitochondrial pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.